2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl) acetamide
Description
The compound 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl) acetamide is a 1,2,4-triazole-based acetamide derivative. Its core structure comprises a 1,2,4-triazole ring substituted at the 3-position with a thioether-linked acetamide group. Key structural features include:
- A 4-amino group on the triazole ring.
- A 4-methoxyphenyl substituent at the triazole’s 5-position.
- An N-(2,4-difluorophenyl) acetamide moiety.
This compound shares a scaffold common in medicinal chemistry, where triazole-thioacetamide derivatives are explored for antimicrobial, anticancer, and anti-inflammatory activities .
Properties
Molecular Formula |
C17H15F2N5O2S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C17H15F2N5O2S/c1-26-12-5-2-10(3-6-12)16-22-23-17(24(16)20)27-9-15(25)21-14-7-4-11(18)8-13(14)19/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
OXTLFALYAFIBEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl) acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Difluorophenyl Group: The difluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl) acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, nucleophiles, or electrophiles; reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl) acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl) acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Impact of Substituents on Physicochemical Properties
A. Aryl Group on Triazole (Position 5)
B. Acetamide Substituents
- 2,4-Difluorophenyl (Target Compound): Fluorine atoms introduce electronegativity and metabolic stability. The ortho and para positions may optimize steric and electronic interactions with target proteins.
- 2-Fluorophenyl (): Single fluorine may reduce binding affinity compared to di- or tri-substituted aryl groups .
- 3,4-Dichlorophenyl (): Chlorine’s bulkiness and hydrophobicity may enhance target binding but increase toxicity risks .
Biological Activity
The compound 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide is part of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N5O2S, featuring a triazole ring that is well-known for its biological activity. The presence of the triazole moiety is crucial as it often serves as a pharmacophore in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties . For instance, studies have shown that derivatives of triazoles can inhibit the growth of various pathogens. The mechanism often involves interference with fungal cell wall synthesis or bacterial DNA replication.
| Compound | Activity | Reference |
|---|---|---|
| 1,2,4-Triazole Derivatives | Antifungal (MIC: 0.01–0.27 μmol/mL) | |
| Sulfonamide-Triazole Derivatives | Antibacterial (MIC: 0.125–8 μg/mL) |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays, including the MTT assay. Studies have demonstrated that certain triazole derivatives exhibit potent cytotoxic effects against cancer cell lines such as HepG2 (liver cancer).
Case Study:
In a study involving several triazole derivatives:
- Compound 6d showed the highest anti-proliferative activity at 12.5 µg/mL.
- The structure-activity relationship (SAR) indicated that electron-donating groups enhance efficacy against cancer cells.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 6d | 12.5 | HepG2 |
| 6e | 28.399 | HepG2 |
Anti-inflammatory Activity
Triazole derivatives have also been reported to exhibit anti-inflammatory effects . The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The biological activity of this compound likely stems from its ability to bind to specific enzymes or receptors involved in disease pathways. For example:
- Enzyme Inhibition: Triazoles can inhibit enzymes critical for fungal growth or cancer cell proliferation.
- Receptor Modulation: They may interact with receptors that regulate inflammatory responses.
Research Findings
A comprehensive review of the literature highlights the following key findings regarding the biological activity of triazole derivatives:
- Antifungal Efficacy: Triazoles show enhanced antifungal activity compared to traditional agents.
- Anticancer Properties: Certain modifications to the triazole structure can significantly improve anticancer activity.
- Broad Spectrum: The versatility in biological activity suggests potential applications across various therapeutic areas.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

